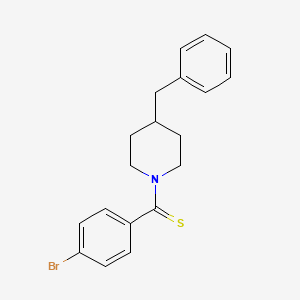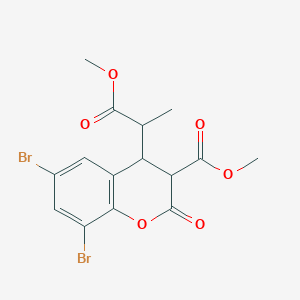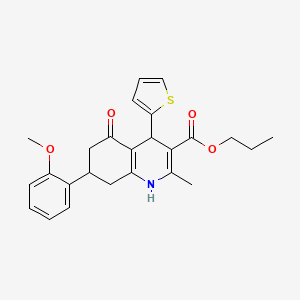![molecular formula C32H22Cl2N6O2S4 B11081751 Bis[2-(5-acetyl-3-m-chlorophenyl-1,3,4-thiadi-azol-2-ylideneamino)phenyl] disulfide](/img/structure/B11081751.png)
Bis[2-(5-acetyl-3-m-chlorophenyl-1,3,4-thiadi-azol-2-ylideneamino)phenyl] disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes multiple thiadiazole rings and chlorophenyl groups
Preparation Methods
The synthesis of 1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions typically require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. These products can include various derivatives with modified functional groups.
Scientific Research Applications
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE can be compared with similar compounds:
Similar Compounds: Compounds with similar structures include other thiadiazole derivatives and chlorophenyl-containing molecules.
Uniqueness: The unique combination of functional groups and structural features in this compound distinguishes it from others, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C32H22Cl2N6O2S4 |
|---|---|
Molecular Weight |
721.7 g/mol |
IUPAC Name |
1-[5-[2-[[2-[[5-acetyl-3-(3-chlorophenyl)-1,3,4-thiadiazol-2-ylidene]amino]phenyl]disulfanyl]phenyl]imino-4-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]ethanone |
InChI |
InChI=1S/C32H22Cl2N6O2S4/c1-19(41)29-37-39(23-11-7-9-21(33)17-23)31(43-29)35-25-13-3-5-15-27(25)45-46-28-16-6-4-14-26(28)36-32-40(38-30(44-32)20(2)42)24-12-8-10-22(34)18-24/h3-18H,1-2H3 |
InChI Key |
IHRCRYJOTAXDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=NC2=CC=CC=C2SSC3=CC=CC=C3N=C4N(N=C(S4)C(=O)C)C5=CC(=CC=C5)Cl)S1)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone](/img/structure/B11081668.png)
![4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11081669.png)
![Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11081683.png)

![Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11081690.png)


![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide](/img/structure/B11081711.png)
![4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11081716.png)

![2-[(biphenyl-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11081729.png)
![N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11081737.png)
![Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-](/img/structure/B11081743.png)

